molecular formula C₅₅H₈₃D₄NO₁₅ B1161096 28-Ethylhydroxy Everolimus-d4 Impurity

28-Ethylhydroxy Everolimus-d4 Impurity

カタログ番号: B1161096
分子量: 1006.3
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

28-Ethylhydroxy Everolimus-d4 Impurity is a deuterated analog of a structural variant of Everolimus, a mammalian target of rapamycin (mTOR) inhibitor used in immunosuppressive and anticancer therapies. This impurity arises during the synthesis or degradation of Everolimus and is characterized by the introduction of an ethylhydroxy group at the 28-position of the macrocyclic lactone ring, alongside four deuterium atoms replacing hydrogen atoms (deuteration) . Its molecular formula is C55H89NO16 (molecular weight: 1020.31 g/mol), distinguishing it from the parent compound Everolimus (C53H83NO14, 958.22 g/mol) .

Deuteration (indicated by "-d4") enhances the compound's stability, making it valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Everolimus and its impurities in pharmacokinetic studies . Regulatory guidelines, such as those from the USP and EMA, mandate rigorous characterization of such impurities to ensure drug safety and efficacy .

特性

分子式

C₅₅H₈₃D₄NO₁₅

分子量

1006.3

製品の起源

United States

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 28-Ethylhydroxy Everolimus-d4 Impurity and related Everolimus impurities:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Analytical Methods
28-Ethylhydroxy Everolimus-d4 C55H89NO16 1020.31 Ethylhydroxy group at C28; deuterated at four positions HPLC (C18 columns, methanol gradients)
Everolimus EP Impurity D C53H83NO14 958.22 9-O-Hydroxyethyl modification LC-MS, validated per EMA/USP
Everolimus Cyclic Hemiacetal C55H89NO16 1020.31 Cyclic hemiacetal formation at C40 Reverse-phase HPLC
Everolimus Impurity 1 C53H83NO15 974.24 Oxidative degradation product Gradient elution with UV detection
Everolimus (Parent Drug) C53H83NO14 958.22 Native macrocyclic lactone structure USP monograph methods
Key Observations:

EP Impurity D (9-O-Hydroxyethyl Sirolimus) shares a hydroxyethyl modification but lacks the ethyl group and deuteration, reducing its molecular weight compared to 28-Ethylhydroxy Everolimus-d4 . Cyclic Hemiacetal involves intramolecular cyclization, creating a distinct stereochemical profile despite identical molecular weight to 28-Ethylhydroxy Everolimus-d4 .

Analytical Challenges: Separating 28-Ethylhydroxy Everolimus-d4 from the parent drug and EP Impurity D requires optimized HPLC conditions, such as Waters Atlantis or Xbridge C18 columns with methanol-water gradients . Specificity validation ensures resolution between closely eluting peaks, particularly for deuterated vs. non-deuterated analogs .

Role in Pharmaceutical Development

  • 28-Ethylhydroxy Everolimus-d4 : Primarily used as a reference standard to quantify process-related impurities during Everolimus manufacturing. Its deuteration minimizes interference in LC-MS assays .
  • EP Impurities (C/D): Regulatory-mandated impurities critical for assessing synthetic pathway consistency. EP Impurity D is a known byproduct of hydroxyethyl side-chain reactions .
  • Cyclic Hemiacetal : Forms under acidic or humid conditions, necessitating stability studies to prevent accumulation in final drug products .

Toxicological and Regulatory Considerations

  • Limited toxicological data exist for 28-Ethylhydroxy Everolimus-d4, but its structural similarity to Everolimus suggests comparable toxicity thresholds .
  • Regulatory agencies require impurity levels to remain below 0.15% unless qualified by safety studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。